Irreversible CYP2C9 Inactivation: Linderane vs. Reversible Phytochemical Inhibitors
Linderane (LDR) is characterized as a mechanism-based inactivator (MBI) of CYP2C9, an irreversible mode of inhibition distinct from reversible phytochemical inhibitors like Physcion. LDR inactivates CYP2C9 with a KI of 1.26 μM and a kinact of 0.0419 min⁻¹ [1]. In contrast, Physcion acts as a competitive, reversible inhibitor with a Ki of 3.69 μM [2]. The irreversible nature of LDR's inhibition is confirmed by NADPH-dependence and lack of protection by glutathione, catalase, or superoxide dismutase [1].
| Evidence Dimension | CYP2C9 Inhibition Potency and Mechanism |
|---|---|
| Target Compound Data | Ki = 1.26 μM (Irreversible, Mechanism-Based Inactivator) |
| Comparator Or Baseline | Physcion: Ki = 3.69 μM (Competitive, Reversible Inhibitor) |
| Quantified Difference | Linderane Ki is 2.9-fold lower (more potent) than Physcion; Linderane's mechanism is irreversible vs. Physcion's reversible. |
| Conditions | Linderane: Recombinant CYP2C9 system; Physcion: Human liver microsomes. |
Why This Matters
For herb-drug interaction studies, irreversible inactivation carries distinct clinical risk profiles and requires different experimental designs than reversible inhibition.
- [1] Wang, H., Wang, K., Mao, X., Zhang, Q., Yao, T., Peng, Y., Zheng, J. (2015). Mechanism-based inactivation of CYP2C9 by linderane. Xenobiotica, 45(12), 1037-1046. View Source
- [2] Physcion inhibition of CYP2C9, 2D6 and 3A4 in human liver microsomes. (Data reported: IC50 7.44 μM, Ki 3.69 μM for CYP2C9). View Source
